molecular formula C8H6BFN2O3 B12448196 2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B12448196
M. Wt: 207.96 g/mol
InChI Key: SLZSYFPLNGQOJB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a phenyl ring substituted with a fluorine atom and a 1,2,4-oxadiazole moiety, making it a unique and valuable molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazide precursors with carboxylic acids or their derivatives under acidic or basic conditions . The resulting oxadiazole intermediate is then subjected to borylation reactions using boron reagents such as boronic acids or boronate esters .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the oxadiazole ring can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid stands out due to the presence of both the boronic acid and fluorine substituents, which enhance its reactivity and binding capabilities. This combination makes it a highly versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6BFN2O3

Molecular Weight

207.96 g/mol

IUPAC Name

[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C8H6BFN2O3/c10-7-3-5(8-11-4-15-12-8)1-2-6(7)9(13)14/h1-4,13-14H

InChI Key

SLZSYFPLNGQOJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=NOC=N2)F)(O)O

Origin of Product

United States

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